molecular formula C19H25Br2N5O6S B12696007 (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate CAS No. 83969-16-8

(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate

Cat. No.: B12696007
CAS No.: 83969-16-8
M. Wt: 611.3 g/mol
InChI Key: DNVCRFUNMNNSNG-UHFFFAOYSA-M
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Preparation Methods

The preparation of [2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium hydrogen sulphate involves several synthetic routes. The primary method includes the azo coupling reaction between 2,6-dibromo-4-nitroaniline and 4-aminophenylethylamine, followed by quaternization with trimethylamine and subsequent reaction with sulfuric acid to form the hydrogen sulfate salt . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

[2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium hydrogen sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with cellular components. The bromine atoms and nitro group also play a role in its reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as enzyme inhibition and DNA interaction .

Comparison with Similar Compounds

Similar compounds to [2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium hydrogen sulphate include other azo dyes and brominated aromatic compounds. Compared to these, it is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

CAS No.

83969-16-8

Molecular Formula

C19H25Br2N5O6S

Molecular Weight

611.3 g/mol

IUPAC Name

2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;hydrogen sulfate

InChI

InChI=1S/C19H24Br2N5O2.H2O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

DNVCRFUNMNNSNG-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.OS(=O)(=O)[O-]

Origin of Product

United States

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